molecular formula C8H10N2S B1348918 p-Tolylthiourea CAS No. 622-52-6

p-Tolylthiourea

Cat. No.: B1348918
CAS No.: 622-52-6
M. Wt: 166.25 g/mol
InChI Key: VXLFMCZPFIKKDZ-UHFFFAOYSA-N
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Description

p-Tolylthiourea: is an organosulfur compound with the chemical formula C8H10N2S . It is a derivative of thiourea where one of the hydrogen atoms is replaced by a p-tolyl group. This compound is known for its diverse applications in organic synthesis and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Tolylthiourea can be synthesized through the reaction of p-toluidine with carbon disulfide (CS2) in the presence of a base, followed by the addition of an acid to precipitate the product. Another method involves the reaction of p-toluidine with thiocyanate salts under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale reaction of p-toluidine with thiocyanate salts in a controlled environment to ensure high yield and purity. The reaction is carried out in a solvent such as ethanol or water, and the product is purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions: p-Tolylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of p-tolylthiourea involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the p-tolyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of certain organic compounds and in applications where specific reactivity is required .

Properties

IUPAC Name

(4-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S/c1-6-2-4-7(5-3-6)10-8(9)11/h2-5H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLFMCZPFIKKDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40211239
Record name Urea, 2-thio-1-p-tolyl-
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Molecular Weight

166.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

622-52-6
Record name (4-Methylphenyl)thiourea
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Record name 4-Tolylthiourea
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Record name p-Tolylthiourea
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Record name Urea, 2-thio-1-p-tolyl-
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Record name p-tolylthiourea
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

10.7 g of 4-toluidine was added dropwise to 27% aqueous sulfuric acid solution which contains 5.4 g of sulfuric acid. After the reaction mixture was heated to 75° C., 8.4 g of ammonium thiocyanate in a solid state was slowly added thereto. Upon complete addition, the reaction mixture was stirred for 20 hours at 80° C. to 90° C. After adding toluene, the whole mixture was refluxed for one hour, cooled to room temperature and then adjusted to pH 7.5 to 8 by slowly adding ammonia water. The resulting white solid was filtered, washed once with each of water and toluene and then dried under reduced pressure to obtain the title compound as a white solid (Yield: 78.5%).
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Yield
78.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of p-tolylthiourea, including its molecular formula, weight, and spectroscopic data?

A1: this compound (also known as 1-(4-methylphenyl)thiourea) has the molecular formula C8H10N2S. Its molecular weight is 166.24 g/mol.

    Q2: How does this compound interact with metals, and what are the structural features of these complexes?

    A2: this compound primarily acts as a sulfur-donor ligand in metal complexes. [, , , ] For instance, it can coordinate to tungsten carbonyl (W(CO)6) to form a monosubstituted complex [(this compound)W(CO)5]. [] In complexes with rhenium carbonyl, both terminal and bridging coordination modes through the sulfur atom have been observed. [] Interestingly, in a dirhenium complex, heating induces a rearrangement where the this compound bridges the two rhenium centers through the sulfur atom and the nitrogen of the tolyl group coordinates to rhenium. []

    Q3: Have any Structure-Activity Relationship (SAR) studies been conducted on this compound or related thioureas?

    A4: While the abstracts don't delve into specific SAR studies for this compound, research on the inhibition of mild steel dissolution by sulphuric acid using various substituted thioureas, including this compound, provides some insights. The study found that the inhibition effectiveness increased with the electron-donating ability of the substituent on the thiourea. [] This suggests that electronic properties of the substituent on the aromatic ring can influence the activity of this compound derivatives.

    Q4: Are there any computational chemistry studies on this compound or its derivatives?

    A7: Yes, a study employed density functional theory (DFT) calculations to investigate the geometry and electronic properties of several thiourea derivatives, including 1-benzoyl-3-p-tolylthiourea. [] The study compared experimental bond lengths and angles from XRD analysis with those obtained from DFT calculations. Additionally, it explored frontier molecular orbitals and molecular electrostatic potentials to understand reactivity and potential intermolecular interactions. []

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